molecular formula C22H21BrN2O4 B243725 N-(3-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-4-methylphenyl)-2-furamide

N-(3-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-4-methylphenyl)-2-furamide

Cat. No. B243725
M. Wt: 457.3 g/mol
InChI Key: KZVPOYBRFFPIKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-4-methylphenyl)-2-furamide, commonly known as BAY 41-2272, is a chemical compound that belongs to the class of drugs known as phosphodiesterase type 5 (PDE5) inhibitors. PDE5 inhibitors are widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension. BAY 41-2272 is a potent and selective PDE5 inhibitor that has shown promising results in the treatment of various diseases.

Mechanism of Action

BAY 41-2272 works by inhibiting the enzyme N-(3-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-4-methylphenyl)-2-furamide, which is responsible for the breakdown of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the blood vessels. By inhibiting N-(3-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-4-methylphenyl)-2-furamide, BAY 41-2272 increases the levels of cGMP, which leads to relaxation of the smooth muscle cells and vasodilation of the blood vessels. This results in increased blood flow to the lungs and other tissues, which can improve the symptoms of various diseases.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have several biochemical and physiological effects. It can increase the levels of cGMP in the smooth muscle cells of the blood vessels, leading to vasodilation and increased blood flow. It can also reduce inflammation in various tissues by inhibiting the production of inflammatory cytokines. Additionally, BAY 41-2272 can improve the function of the endothelial cells that line the blood vessels, leading to improved cardiovascular health.

Advantages and Limitations for Lab Experiments

BAY 41-2272 has several advantages for use in lab experiments. It is a potent and selective N-(3-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-4-methylphenyl)-2-furamide inhibitor, making it a useful tool for studying the role of N-(3-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-4-methylphenyl)-2-furamide in various diseases. It has also been shown to have low toxicity and good tolerability in animal studies. However, there are some limitations to the use of BAY 41-2272 in lab experiments. It is a synthetic compound that may not accurately reflect the effects of natural compounds in the body. Additionally, there may be off-target effects of BAY 41-2272 that could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on BAY 41-2272. One area of interest is its potential use in the treatment of pulmonary arterial hypertension. Further studies are needed to determine the optimal dosing and duration of treatment with BAY 41-2272 in this population. Another area of interest is the potential use of BAY 41-2272 in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Additional studies are needed to determine the mechanisms underlying the anti-inflammatory effects of BAY 41-2272 and its potential therapeutic applications in these diseases. Finally, there is interest in developing new N-(3-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-4-methylphenyl)-2-furamide inhibitors with improved selectivity and potency, which could lead to the development of more effective treatments for various diseases.

Synthesis Methods

BAY 41-2272 can be synthesized by reacting 2-(4-bromophenoxy)-2-methylpropionic acid with 4-methyl-3-nitroaniline to form the corresponding amide. This amide is then reduced to the corresponding aniline using a reducing agent such as iron powder. The resulting aniline is then reacted with furan-2-carboxylic acid to form BAY 41-2272.

Scientific Research Applications

BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have vasodilatory effects and can improve blood flow in the lungs, making it a potential treatment for pulmonary arterial hypertension. It has also been shown to have anti-inflammatory effects and can reduce inflammation in various tissues, making it a potential treatment for inflammatory diseases such as arthritis and inflammatory bowel disease.

properties

Molecular Formula

C22H21BrN2O4

Molecular Weight

457.3 g/mol

IUPAC Name

N-[3-[[2-(4-bromophenoxy)-2-methylpropanoyl]amino]-4-methylphenyl]furan-2-carboxamide

InChI

InChI=1S/C22H21BrN2O4/c1-14-6-9-16(24-20(26)19-5-4-12-28-19)13-18(14)25-21(27)22(2,3)29-17-10-7-15(23)8-11-17/h4-13H,1-3H3,(H,24,26)(H,25,27)

InChI Key

KZVPOYBRFFPIKO-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C(C)(C)OC3=CC=C(C=C3)Br

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C(C)(C)OC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.